Sgp91 ds-tat

Reactive Oxygen Species NADPH Oxidase Cell-Based Assay

sgp91 ds-tat is the rigorously validated scrambled negative control for gp91 ds-tat, uniquely retaining the identical HIV-1 Tat transduction domain and amino acid composition. Unlike generic scrambled peptides, this design controls for Tat-mediated off-target kinase activation, endocytic modulation, and transcriptional artifacts in both treatment and control arms. Apply at 1–50 µM in parallel with gp91 ds-tat to isolate NOX2-specific ROS suppression in DCFDA, Amplex Red, mitochondrial function, or neuronal viability assays. Mandated by publication standards for demonstrating NOX2 inhibitor specificity in cardiac, neuroscience, and redox biology research.

Molecular Formula C98H190N50O22S
Molecular Weight 2453.0 g/mol
Cat. No. B12396240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSgp91 ds-tat
Molecular FormulaC98H190N50O22S
Molecular Weight2453.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)148-71(51(5)150)89(170)143-61(29-18-44-130-97(119)120)80(161)142-64(32-34-69(103)152)83(164)145-66(47-149)86(167)132-53(72(104)153)23-12-38-124-91(107)108)147-84(165)62(30-19-45-131-98(121)122)140-85(166)65(46-49(2)3)144-87(168)67(48-171)146-81(162)60(28-17-43-129-96(117)118)138-77(158)57(25-14-40-126-93(111)112)136-78(159)58(26-15-41-127-94(113)114)139-82(163)63(31-33-68(102)151)141-79(160)59(27-16-42-128-95(115)116)137-76(157)56(24-13-39-125-92(109)110)135-75(156)55(22-8-10-36-100)134-74(155)54(21-7-9-35-99)133-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,167)(H,133,154)(H,134,155)(H,135,156)(H,136,159)(H,137,157)(H,138,158)(H,139,163)(H,140,166)(H,141,160)(H,142,161)(H,143,170)(H,144,168)(H,145,164)(H,146,162)(H,147,165)(H,148,169)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)/t50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1
InChIKeyUDXLMNBSEKSZPG-OALAUQGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sgp91 ds-tat Peptide Control for NOX2 Inhibitor gp91 ds-tat: Procurement-Grade Specification for Oxidative Stress Research


Sgp91 ds-tat (also designated sgp91 ds-tat Peptide 2, scrambled) is a 19-amino acid bioactive peptide that serves as the scrambled-sequence negative control for the NADPH oxidase 2 (NOX2) inhibitor gp91 ds-tat . The peptide incorporates the HIV-1 Tat protein transduction domain (residues 49-57) to confer cell permeability, fused to a scrambled version of the murine gp91phox (NOX2) assembly sequence (amino acids 86-94) . With a molecular weight of 2452.94 Da and molecular formula C98H190N50O22S , sgp91 ds-tat is supplied as a trifluoroacetate salt with purity typically ≥95% by HPLC . Its sole validated function is to discriminate NOX2-specific pharmacological effects from off-target or Tat-sequence-mediated artifacts in assays employing the active inhibitor gp91 ds-tat .

Why Generic Peptide Controls Cannot Substitute for Sgp91 ds-tat in NOX2 Inhibitor Studies


Generic scrambled or irrelevant-sequence peptides fail to control for the confounding biological activities of the HIV-1 Tat transduction domain, which independently modulates cellular signaling, endocytosis, and gene expression [1]. Sgp91 ds-tat is uniquely engineered to retain the identical Tat sequence and overall amino acid composition as the active inhibitor gp91 ds-tat, differing only in the scrambled arrangement of the NOX2-binding motif [2]. This design ensures that any Tat-mediated cellular effects—including off-target kinase activation and transcriptional changes—are equally represented in both treatment and control arms, thereby isolating NOX2-dependent outcomes [1]. Substitution with a non-Tat peptide or a different scrambled control introduces uncontrolled variables that can produce false-positive or false-negative results in assays of ROS generation, mitochondrial function, or neuronal viability [2]. The use of sgp91 ds-tat is therefore mandated by publication standards for rigorous demonstration of NOX2 inhibitor specificity [3].

Quantitative Differentiation of Sgp91 ds-tat vs. gp91 ds-tat: Evidence for Procurement Decisions


ROS Generation: Sgp91 ds-tat Shows No Inhibitory Activity vs. gp91 ds-tat

In norepinephrine-stimulated H9c2 cardiac myoblasts, the active inhibitor gp91 ds-tat abolished ROS generation, whereas the scrambled control sgp91 ds-tat had no effect, confirming that the observed ROS suppression is NOX2-dependent rather than Tat-mediated [1].

Reactive Oxygen Species NADPH Oxidase Cell-Based Assay

NOX2 Expression: Sgp91 ds-tat Fails to Reduce NOX2 Levels vs. gp91 ds-tat

In a rat temporal lobe epilepsy model, administration of gp91 ds-tat 1 hour after kainic acid-induced status epilepticus significantly decreased NOX2 expression and overall NOX activity in the cortex and hippocampus, whereas the scrambled peptide sgp91 ds-tat produced no such reduction [1].

NOX2 Protein Epilepsy In Vivo

Seizure Frequency: Sgp91 ds-tat Does Not Reduce Seizures vs. gp91 ds-tat

In epileptic rats receiving continuous intracerebroventricular administration, gp91 ds-tat significantly reduced both seizure frequency and total number of seizures post-treatment compared to animals treated with the scrambled peptide sgp91 ds-tat [1].

Epilepsy Seizure Behavioral Pharmacology

Stretch-Induced ROS: Sgp91 ds-tat Has No Effect vs. gp91 ds-tat Dose-Dependent Inhibition

In adult cardiomyocytes, stretch-dependent ROS production was blocked by gp91 ds-tat in a dose-dependent manner, whereas a control scrambled peptide (sgp91 ds-tat) had no effect, confirming NOX2 as the source of mechanotransduced ROS [1].

Cardiomyocyte Mechanotransduction Reactive Oxygen Species

Apoptosis in Neonatal Hypoxia-Ischemia: Sgp91 ds-tat Fails to Attenuate Apoptosis vs. gp91 ds-tat

In a neonatal rat model of hypoxia-ischemia, pretreatment with gp91 ds-tat significantly attenuated the increase in TUNEL-positive apoptotic cells in the right hemisphere, whereas the scrambled peptide sgp91 ds-tat produced no protective effect [1].

Neonatal Brain Injury Apoptosis Neuroprotection

Procurement-Guided Application Scenarios for Sgp91 ds-tat in NOX2 Inhibitor Research


Validation of gp91 ds-tat Specificity in Cellular ROS Assays

Use sgp91 ds-tat in parallel with gp91 ds-tat in any cell-based assay measuring reactive oxygen species (ROS) generation, such as DCFDA or Amplex Red fluorescence. The scrambled control must be applied at the same concentration (typically 1–50 µM) and duration as the active inhibitor to rule out Tat-mediated ROS modulation. In H9c2 cardiac myoblasts, gp91 ds-tat fully blocks norepinephrine-induced ROS, while sgp91 ds-tat has no effect, confirming NOX2 dependence [1].

Negative Control for In Vivo NOX2 Pharmacology in Epilepsy Models

In rodent temporal lobe epilepsy studies, administer sgp91 ds-tat via the same route (e.g., intracerebroventricular infusion) and dosing regimen as gp91 ds-tat. The control peptide should be used to demonstrate that reductions in seizure frequency and NOX2 expression are specific to NOX2 inhibition and not artifacts of peptide infusion or Tat sequence activity. gp91 ds-tat significantly reduces seizures in epileptic rats, whereas sgp91 ds-tat does not [2].

Control for Mechanotransduction Studies in Cardiomyocytes

Employ sgp91 ds-tat as the scrambled control in stretch-activation experiments on isolated adult cardiomyocytes. Stretch-induced ROS production is blocked dose-dependently by gp91 ds-tat but unaffected by sgp91 ds-tat, confirming that NOX2 is the mechanosensitive oxidase [3]. Use of this specific control is essential for publications in cardiac physiology journals.

Control Peptide for Neonatal Brain Injury Neuroprotection Studies

In neonatal rat models of hypoxia-ischemia, co-administer sgp91 ds-tat to distinguish NOX2-mediated neuroprotection from non-specific peptide effects. gp91 ds-tat attenuates TUNEL-positive apoptosis, whereas sgp91 ds-tat provides no protection, validating NOX2 as a therapeutic target in perinatal asphyxia [4].

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